molecular formula C27H25N3O5S B422852 ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(1H-INDOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(1H-INDOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B422852
M. Wt: 503.6g/mol
InChI Key: VGFMBYQFBVASDQ-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(1H-INDOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its intricate structure, which includes an indole moiety, a thiazolopyrimidine core, and various functional groups such as methoxy and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(1H-INDOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine ring.

    Introduction of the Indole Moiety: The indole group is introduced through a condensation reaction, often using indole-3-carboxaldehyde as a starting material.

    Functional Group Modifications: Methoxy groups are typically introduced via methylation reactions, while the carboxylate group is formed through esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(1H-INDOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different pharmacological properties.

    Substitution: Functional groups on the compound can be substituted with other groups to modify its chemical and biological properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(1H-INDOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.

    Biological Research: The compound is used to study cellular processes and pathways, especially those involving signal transduction and gene expression.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(1H-INDOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For instance, it may inhibit certain kinases involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Indole Derivatives: Compounds that contain the indole moiety and exhibit similar biological activities.

Uniqueness

What sets ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(1H-INDOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE apart is its unique combination of functional groups and its specific configuration, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C27H25N3O5S

Molecular Weight

503.6g/mol

IUPAC Name

ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-(1H-indol-3-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H25N3O5S/c1-5-35-26(32)23-15(2)29-27-30(24(23)16-10-11-20(33-3)21(12-16)34-4)25(31)22(36-27)13-17-14-28-19-9-7-6-8-18(17)19/h6-14,24,28H,5H2,1-4H3/b22-13-

InChI Key

VGFMBYQFBVASDQ-XKZIYDEJSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CNC5=CC=CC=C54)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=CNC5=CC=CC=C54)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CNC5=CC=CC=C54)S2)C

Origin of Product

United States

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